2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 6402-08-0
VCID: VC3690930
InChI: InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
SMILES: CC1=NN(C(=O)C1)C2=CC=C(C=C2)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

CAS No.: 6402-08-0

Cat. No.: VC3690930

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one - 6402-08-0

Specification

CAS No. 6402-08-0
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
Standard InChI Key VNXUPEPDMYVBQY-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)N
Canonical SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Nomenclature

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone class. This molecule consists of a five-membered pyrazolone ring with a methyl group at position 5 and a 4-aminophenyl group at position 2. The compound exhibits tautomerism, which explains the various naming conventions found in scientific literature. The primary molecular structure features a pyrazolone core with an amino group on the attached phenyl ring, creating a compound with both basic and weakly acidic functionalities.

The compound is identified through several standardized nomenclature systems and registry numbers essential for accurate chemical identification. The molecule has been registered in multiple chemical databases with the CAS number 6402-08-0, serving as its primary registry identifier . In addition to its systematic IUPAC name, the compound is known by several synonyms including 1-(4-aminophenyl)-3-methyl-5-pyrazolone, 2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one, and 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one .

Identification Parameters and Registry Information

The compound's chemical identity is established through multiple identifiers and nomenclature systems as detailed in Table 1.

Identification ParameterValue
PubChem CID80815
CAS Registry Number6402-08-0
IUPAC Name2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
InChIInChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
InChIKeyVNXUPEPDMYVBQY-UHFFFAOYSA-N
SMILES NotationCC1=NN(C(=O)C1)C2=CC=C(C=C2)N
FDA UNII5H4KVS3DR4
EINECS Number229-017-3

The chemical structure consists of a pyrazolone ring with a methyl substituent at the 5-position and a 4-aminophenyl group attached to the nitrogen at position 2. This configuration creates a molecule with multiple reactive sites and potential applications in various chemical reactions and processes.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one provide valuable information for its identification, handling, and potential applications. While some properties have been experimentally determined, others remain computational predictions based on structural analysis.

PropertyValueSource
Boiling Point433.0±28.0 °C (Predicted)
Density1.30±0.1 g/cm³ (Predicted)
pKa4.93±0.10 (Predicted)
Molecular Weight189.21 g/mol
Physical StateSolid at room temperatureInferred

The relatively high predicted boiling point (433.0±28.0 °C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and the carbonyl oxygen. The predicted pKa value of 4.93±0.10 indicates moderate acidity for the compound, which is consistent with the presence of the pyrazolone ring structure.

Chemical Reactivity

The chemical structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one features several reactive functional groups that contribute to its chemical behavior. The pyrazolone ring contains a carbonyl group at position 3, which can participate in nucleophilic addition reactions. The amino group on the phenyl ring provides a site for electrophilic aromatic substitution reactions, as well as derivatization through diazotization.

The predicted pKa value of 4.93 suggests that the compound can act as a weak acid, likely through the NH group in the pyrazolone ring. This property could be important in acid-base reactions and in understanding its behavior in various solvent systems and pH conditions.

Structural Characteristics and Tautomerism

The structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one features interesting characteristics related to its pyrazolone core. Pyrazolones are known to exhibit tautomerism, which explains the various naming conventions found in the scientific literature for this compound.

Tautomeric Forms

The compound can exist in multiple tautomeric forms, which is reflected in its various systematic names:

  • 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one

  • 2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one

These different naming conventions represent the same chemical entity but emphasize different tautomeric arrangements of the pyrazolone core. This tautomerism is common in heterocyclic compounds containing nitrogen and carbonyl groups and can influence the compound's physical properties and reactivity patterns.

Structural Elements

The compound contains several key structural elements:

  • A pyrazolone ring (five-membered heterocycle with two nitrogen atoms)

  • A carbonyl group at position 3 of the pyrazolone ring

  • A methyl substituent at position 5 of the pyrazolone ring

  • A 4-aminophenyl group attached to a nitrogen atom in the pyrazolone ring

These structural features contribute to the compound's potential for hydrogen bonding, acid-base interactions, and various chemical transformations.

Salt Forms and Derivatives

The primary compound can form various salt derivatives, which may alter its solubility, stability, and other physicochemical properties. One significant salt form identified in the research is the dihydrochloride salt.

Dihydrochloride Salt

The dihydrochloride salt of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been documented with distinct chemical identifiers:

Identification ParameterValue
CAS Registry Number107430-44-4
Linear FormulaC₁₀H₁₁N₃O·2HCl
Molecular Weight262.14 g/mol (calculated from formula)
InChI1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-6,12H,11H2,1H3;2*1H
InChIKeyWZQGHGNWVBMPKS-UHFFFAOYSA-N

The formation of the dihydrochloride salt likely involves protonation of the amino group on the phenyl ring and possibly a nitrogen atom in the pyrazolone ring. This salt formation would enhance water solubility compared to the free base form, which could be advantageous for certain applications, particularly in pharmaceutical formulations or in aqueous reaction systems.

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